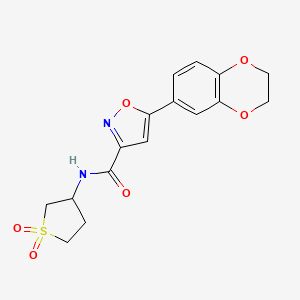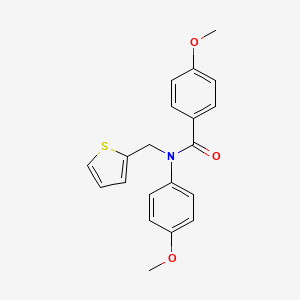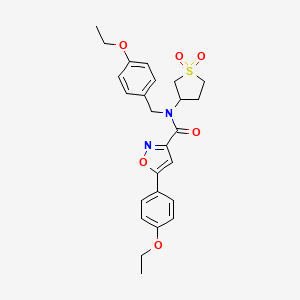
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a thiophene ring with a sulfone group, and an isoxazolecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE can be achieved through a multi-step process:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol under acidic conditions.
Synthesis of the Isoxazole Ring: The isoxazole ring can be formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Formation of the Thiophene Ring with Sulfone Group: The thiophene ring can be synthesized by the reaction of butane-2,3-dione with sulfur, followed by oxidation to introduce the sulfone group.
Coupling Reactions: The final compound can be obtained by coupling the benzodioxin, isoxazole, and thiophene intermediates through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfone derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzodioxin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes due to its ability to interact with active sites.
Protein Binding: The compound can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound can be explored as a potential drug candidate for various diseases due to its unique pharmacophore.
Diagnostics: The compound can be used in the development of diagnostic agents for imaging and detection.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: The compound can be used in the production of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(TETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE: Lacks the sulfone group in the thiophene ring.
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXYLIC ACID: Contains a carboxylic acid group instead of an amide group.
Uniqueness
The presence of the sulfone group in the thiophene ring and the isoxazolecarboxamide moiety makes 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE unique compared to similar compounds
Eigenschaften
Molekularformel |
C16H16N2O6S |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H16N2O6S/c19-16(17-11-3-6-25(20,21)9-11)12-8-14(24-18-12)10-1-2-13-15(7-10)23-5-4-22-13/h1-2,7-8,11H,3-6,9H2,(H,17,19) |
InChI-Schlüssel |
NSWNZHLZFYYTNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-ethoxybenzamide](/img/structure/B11350720.png)
![2-(3,5-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11350727.png)
![2-(2,3-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11350734.png)
![2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B11350735.png)
![2-[(3-methoxyphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B11350742.png)
![2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-(propan-2-yl)-1H-benzimidazole](/img/structure/B11350755.png)
![Butyl 4-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11350759.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B11350761.png)
![[4-(3-Chlorophenyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11350763.png)



![2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B11350787.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11350791.png)
